Cefquinome sulfate
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Overview
Description
Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae . This compound is particularly effective in treating respiratory and breast infections in pigs and cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefquinome sulfate can be synthesized through various methods. One common approach involves the preparation of cefquinome-loaded gelatin microspheres using an emulsion cross-linking method and a spray-drying method . The emulsion cross-linking method involves the use of gelatin as a carrier, while the spray-drying method employs a high-shear homogenizer to achieve the desired particle size and encapsulation efficiency .
Industrial Production Methods: Industrial production of this compound often involves the preparation of oily nanosuspensions to improve its bioavailability and stability . This method uses propylene glycol dicaprolate/dicaprate as the oil medium and caprylocaproyl polyoxyl-8 glycerides as the stabilizer . The resulting nanosuspension exhibits suitable stability, physicochemical properties, and safety, making it a promising veterinary nanodelivery system .
Chemical Reactions Analysis
Types of Reactions: Cefquinome sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The stability of this compound in aqueous solutions and solid phase is influenced by factors such as temperature, relative air humidity, buffer components, and the presence of hydrogen and hydroxide ions .
Common Reagents and Conditions: Hydrolysis of this compound can be initiated by dissolving the compound in hydrochloric acid or sodium hydroxide solutions . The degradation of this compound is dependent on temperature and hydroxide ion concentration .
Major Products Formed: The major products formed from the hydrolysis of this compound include inactive degradation products that are more allergenic than the parent compound . These degradation products result from the breakdown of the beta-lactam group, which is essential for the antibacterial activity of this compound .
Scientific Research Applications
Cefquinome sulfate has a wide range of scientific research applications, particularly in veterinary medicine. It is used to treat respiratory and breast infections in pigs and cattle . Additionally, this compound is employed in the development of nanosuspensions to improve its bioavailability and stability . The compound’s broad-spectrum antibacterial activity makes it a valuable tool in the study of bacterial infections and the development of new veterinary antibiotics .
Mechanism of Action
Cefquinome sulfate exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall . This action inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . This compound is resistant to beta-lactamase, an enzyme produced by some bacteria to inactivate beta-lactam antibiotics . Its zwitterionic structure facilitates rapid penetration across biological membranes, including the porins of bacterial cell walls .
Comparison with Similar Compounds
Cefquinome sulfate is unique among fourth-generation cephalosporins due to its broad-spectrum antibacterial activity and resistance to beta-lactamase . Similar compounds include other fourth-generation cephalosporins such as cefepime and cefpirome . this compound is specifically developed for veterinary use, whereas cefepime and cefpirome are used in human medicine . The unique structure of this compound, including its quaternary quinolinium and aminothiazolyl moieties, contributes to its high affinity for penicillin-binding proteins and its effectiveness against a wide range of bacterial pathogens .
Properties
CAS No. |
123766-80-3 |
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Molecular Formula |
C23H26N6O9S3 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16+;/t17-,21-;/m1./s1 |
InChI Key |
KYOHRXSGUROPGY-WVEKLOCCSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
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